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Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)
Cat. No.: B12045434
Get Quote

Executive Summary

R715 TFA (Ac-Lys-[D-BNal’, lle®]-des-Arg®-Bradykinin trifluoroacetate) is a stable, potent, and
selective peptide antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2
receptor (B2R), which mediates acute pain and vasodilation, the B1 receptor is inducible,
upregulated primarily during tissue injury, inflammation, and chronic neuropathic states.

This guide details the mechanistic function of R715 in blocking pathological nociception, its
physicochemical properties as a TFA salt, and validated experimental protocols for its
application in rodent models of inflammatory and neuropathic pain.

Molecular Profile & Physicochemical Properties

R715 is a first-generation, metabolically stabilized analog of the endogenous B1 agonist Lys-
des-Arg®-Bradykinin. The inclusion of D-B-Naphthylalanine (D-BNal) at position 7 and
Isoleucine (lle) at position 8 confers resistance to kininases (ACE and neutral endopeptidase)
that rapidly degrade endogenous kinins.

Chemical Specifications
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Property Detail

Sequence Ac-Lys-[D-BNal’, lle®]-des-Arg°®-BK
Molecular Formula Ce2Hs9N15013[1] - XCFsCOOH
Receptor Selectivity B1 Receptor (Selective Antagonist)

Highly potent in Rabbit and Rodent (Rat/Mouse)
Species Specificit models. Note: Affinity for human B1R is lower
ecies Specifici
P P Y compared to second-generation antagonists like

R892.

Trifluoroacetate salt.[2][3] Improves solubility

Salt Form (TFA
(TFA) and purification yield but lowers pH in solution.

Handling the TFA Salt

The Trifluoroacetate (TFA) counter-ion is a byproduct of solid-phase peptide synthesis (SPPS).
[2] While it enhances solubility, free TFA can be cytotoxic in cell culture or irritant in vivo if

unbuffered.

« In Vitro: Dissolve in sterile water or DMSO, then dilute into buffered media (HEPES/PBS) to

neutralize acidity.

 In Vivo: Dissolve in sterile PBS (pH 7.4). The buffering capacity of PBS is usually sufficient to
neutralize the TFA counter-ions at standard pharmacological doses (0.1-10 mg/kg).

Mechanistic Action: The Inducible B1R Pathway

The efficacy of R715 relies on the distinct pathophysiology of the B1 receptor. Under
physiological conditions, B1R expression is negligible.[4] Upon tissue injury, pro-inflammatory
cytokines (IL-1(3, TNF-a) induce B1R upregulation on nociceptors (C-fibers) and spinal dorsal

horn neurons.

Signaling Cascade

¢ Induction: Injury releases cytokines
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NF-kB activation
de novo synthesis of B1R.

e Agonist Production: Kininases cleave Bradykinin (B2 agonist) into des-Arg®-BK (B1 agonist).
 Activation: Des-Arg®-BK binds B1R (Gg-coupled).
e Sensitization: Gq activation

PLC

IP3/DAG

PKC activation

Phosphorylation of TRPV1/TRPA1 channels

Hyperalgesia.

R715 Mechanism: R715 competitively binds the B1R orthosteric site, preventing Gq coupling
and halting the PKC-mediated sensitization of ion channels.

Diagram 1: B1R Signaling & R715 Blockade
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Caption: The injury-induced upregulation of B1 receptors and the specific blockade of the Gg-
PKC sensitization pathway by R715.

Therapeutic Applications & Efficacy

R715 is utilized to dissect the contribution of B1R to chronic and inflammatory pain states. It is
generally ineffective in acute physiological pain (e.g., hot plate test in healthy animals) because

B1Rs are absent.

Key Disease Maodels

Model

Pathophysiology

R715 Effect

STZ-Induced Diabetes

Hyperglycemia induces

systemic B1R expression.[5]

Reverses thermal hyperalgesia

and mechanical allodynia.[6]

Formalin Test

Phase 1 (Acute): Direct
nociceptor activation. Phase 2
(Inflammatory): Central

sensitization.

No effect on Phase 1.
Significantly reduces Phase 2

nociceptive behaviors.

CCI (Sciatic Nerve)

Neuropathic injury
upregulation of B1R in
DRG/Spinal cord.

Attenuates mechanical
allodynia (intrathecal or

systemic).

CFA Inflammation

Peripheral edema and

inflammation.

Reduces hyperalgesia; less
effect on edema compared to

B2 antagonists.

Experimental Protocols
Protocol A: Preparation of R715 Stock Solution

Objective: Create a stable, pH-balanced solution for in vivo injection.

» Weighing: Weigh R715 TFA powder. Note: Account for peptide content vs. salt content (often

70-80% peptide).

» Solubilization: Dissolve in sterile PBS (pH 7.4) to a concentration of 1-5 mg/mL.
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o Self-Validation: Check pH with a micro-strip. If pH < 6.5, adjust carefully with dilute NaOH
(0.1N), as acidic injections cause injection-site pain confounding behavioral results.

o Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Assessment in STZ-Diabetic Neuropathy
(Mouse)

Objective: Evaluate anti-allodynic efficacy.

Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[5] Confirm diabetes (glucose
> 15 mmol/L) at 1 week.

Wait Period: Allow 1-2 weeks for diabetic neuropathy and B1R upregulation to develop.

Baseline Testing: Measure thermal latency (Hot Plate) or mechanical threshold (Von Frey).

Administration:

o Systemic: Inject R715 (400 pg/kg to 1 mg/kg, i.p.).

o Vehicle: Sterile PBS.

Time Course: Assess nociception at 30, 60, and 120 minutes post-injection.

o Expected Result: Peak anti-hyperalgesic effect typically occurs at 30—60 mins.

Diagram 2: Experimental Workflow (STZ Model)

Day 0: STZ Injection Day 7: Confirm Hyperglycemia Day 14: B1R Upregulation Treatment: Readout (30-60 min):

(Induction) (Glucose > 15mM) (Neuropathy Established) R715 (400 pg/kg i.p.) Von Frey / Hot Plate

Click to download full resolution via product page

Caption: Timeline for evaluating R715 efficacy in Streptozotocin (STZ) induced diabetic
neuropathy.
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Challenges & Limitations

» Metabolic Stability: While R715 is more stable than endogenous kinins, it is still a peptide.
For experiments requiring >2 hour duration, continuous infusion or repeated dosing is
required.

» Species Differences: R715 is optimized for rodent and rabbit B1Rs. Researchers targeting
human B1R in translational models should consider using non-peptide antagonists (e.g.,
SSR240612) or verifying R715 affinity in their specific assay.

e Dosing Window: R715 is ineffective if administered before B1R induction. It is a tool for
established pathological pain, not preventative analgesia for acute surgical incision.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Function of R715 TFA in Nociception
Pathways]. BenchChem, [2026]. [Online PDF]. Available at:
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in-nociception-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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